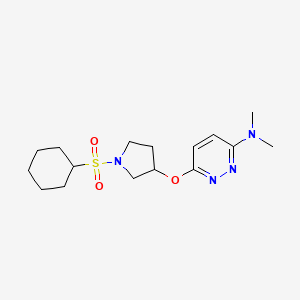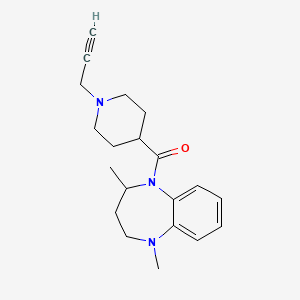
(1,4-Dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-Dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone is a complex organic compound that belongs to the class of benzodiazepines and piperidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. Benzodiazepines are well-known for their psychoactive properties, while piperidines are often used in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzodiazepine intermediate.
Final Coupling Reaction: The final step involves coupling the benzodiazepine-piperidine intermediate with a prop-2-ynyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of high-throughput screening methods to identify the most efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzodiazepine core, potentially converting it to a dihydrobenzodiazepine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield N-oxides, while reduction of the benzodiazepine core can produce dihydrobenzodiazepine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors
Medicine
Medically, the compound is of interest for its potential therapeutic effects. Benzodiazepines are known for their anxiolytic and sedative properties, and the addition of the piperidine moiety may enhance these effects or introduce new pharmacological activities.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of (1,4-Dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone likely involves interaction with central nervous system receptors, such as the gamma-aminobutyric acid (GABA) receptors. The benzodiazepine core is known to enhance the effect of GABA, leading to increased inhibitory neurotransmission. The piperidine moiety may interact with other receptor sites, potentially modulating the overall pharmacological profile of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used primarily for the treatment of anxiety disorders.
Piperidine Derivatives: Compounds like piperidine itself and its derivatives, which are used in various pharmaceutical applications.
Uniqueness
The uniqueness of (1,4-Dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone lies in its combined benzodiazepine and piperidine structure. This dual functionality may offer a broader range of pharmacological effects compared to compounds containing only one of these moieties. Additionally, the presence of the prop-2-ynyl group introduces further chemical diversity, potentially leading to unique interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-4-12-22-14-10-17(11-15-22)20(24)23-16(2)9-13-21(3)18-7-5-6-8-19(18)23/h1,5-8,16-17H,9-15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFKFUMITCTDBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=CC=CC=C2N1C(=O)C3CCN(CC3)CC#C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]but-2-ynamide](/img/structure/B2644371.png)
![(1R,2R,5S)-6,6-Difluoro-2-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2644373.png)
![2-Chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide](/img/structure/B2644374.png)
![8-{4-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2644375.png)
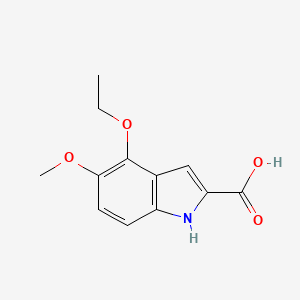
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2644379.png)

![5-ethyl-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-sulfonamide](/img/structure/B2644381.png)

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2644383.png)
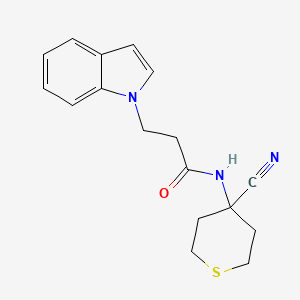
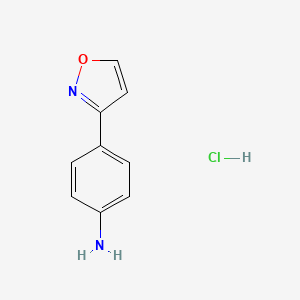
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2644393.png)
